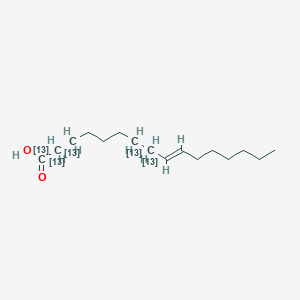

(E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid

CAS No.: 1255644-44-0

Cat. No.: VC8355834

Molecular Formula: C16H30O2

Molecular Weight: 259.37 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1255644-44-0 |

|---|---|

| Molecular Formula | C16H30O2 |

| Molecular Weight | 259.37 g/mol |

| IUPAC Name | (E)-(1,2,3,7,8-13C5)hexadec-9-enoic acid |

| Standard InChI | InChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h7-8H,2-6,9-15H2,1H3,(H,17,18)/b8-7+/i9+1,10+1,14+1,15+1,16+1 |

| Standard InChI Key | SECPZKHBENQXJG-JUEUFVFDSA-N |

| Isomeric SMILES | CCCCCC/C=C/[13CH2][13CH2]CCC[13CH2][13CH2][13C](=O)O |

| SMILES | CCCCCCC=CCCCCCCCC(=O)O |

| Canonical SMILES | CCCCCCC=CCCCCCCCC(=O)O |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, (E)-hexadec-9-enoic acid-1,2,3,7,8-¹³C₅, reflects its structural features:

-

Backbone: A 16-carbon chain (hexadecanoic acid) with a trans double bond at the 9th position.

-

Isotopic Labeling: Five ¹³C atoms replace natural carbon-12 at positions 1, 2, 3, 7, and 8 .

-

Molecular Formula: , with a molecular weight of 259.37 g/mol (accounting for isotopic enrichment) .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1255644-44-0 | |

| Synonyms | trans-9-Hexadecenoic acid-¹³C₅ | |

| Isotopic Purity | 99 atom % ¹³C | |

| Exact Mass | 259.241 g/mol | |

| LogP (Octanol-Water) | 5.328 |

The trans configuration (E-isomer) distinguishes it from palmitoleic acid (Z-isomer), altering its physicochemical behavior and biological interactions .

Synthesis and Isotopic Enrichment

Production Methods

The synthesis involves introducing ¹³C isotopes into palmitelaidic acid through precursor-directed biosynthesis or chemical synthesis. Sigma-Aldrich’s product (trans-9-Hexadecenoic acid-1,2,3,7,8-¹³C₅) is synthesized using labeled acetic acid or other ¹³C-enriched intermediates, achieving 95% isotopic purity .

Analytical Confirmation

Isotopic enrichment is verified via:

-

Mass Spectrometry (MS): High-resolution MS detects mass shifts due to ¹³C incorporation .

-

Nuclear Magnetic Resonance (NMR): ¹³C-NMR confirms labeling positions and quantifies enrichment .

Applications in Metabolic Research

Tracer Studies in Lipid Metabolism

The compound serves as a tracer to study:

-

β-Oxidation Pathways: Tracking ¹³C-labeled acetyl-CoA units generated during fatty acid degradation .

-

Lipid Turnover: Quantifying incorporation into cellular membranes or lipoproteins .

Table 2: Comparative Collision Cross Sections (CCS)

Quantitative Metabolomics

Stable isotopes enable precise quantification via:

-

Isotope Dilution Mass Spectrometry (IDMS): Spiking samples with labeled internal standards to correct for matrix effects .

-

Kinetic Flux Analysis: Modeling metabolic flux using ¹³C labeling patterns .

Physicochemical and Biological Properties

Solubility and Stability

-

Solubility: Insoluble in water; soluble in organic solvents (e.g., chloroform, methanol) .

-

Stability: Susceptible to oxidation at the double bond; requires storage under inert gas .

Biological Activity

Palmitelaidic acid’s trans double bond reduces its integration into cellular membranes compared to cis isomers, impacting membrane fluidity and signaling .

Analytical Methodologies

Mass Spectrometry Workflows

-

Liquid Chromatography-MS (LC-MS): Reversed-phase LC separates geometric isomers, while MS/MS fragments ions for structural confirmation .

-

Ion Mobility-MS: Resolves isobaric lipids using collision cross-section (CCS) differences .

Nuclear Magnetic Resonance

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume